molecular formula C28H42ClF3N4O7 B1191866 VTP-766

VTP-766

Cat. No.: B1191866
Attention: For research use only. Not for human or veterinary use.
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Description

VTP-766 is a liver X receptor beta (LXRβ)-selective agonist developed as a therapeutic candidate for atopic dermatitis and acute coronary syndrome . It originated from structural optimization of a lead molecule to enhance selectivity for LXRβ over LXRα, a critical factor in minimizing adverse metabolic effects such as triglyceride elevation.

Mechanism of Action:
this compound binds selectively to LXRβ, activating pathways that upregulate cholesterol efflux transporters (e.g., ABCA1 and ABCG1) without significantly stimulating sterol regulatory element-binding protein 1C (SREBP1C), a key regulator of lipogenesis . This selectivity reduces the risk of hypertriglyceridemia, a common side effect of pan-LXR agonists.

Properties

Molecular Formula

C28H42ClF3N4O7

SMILES

Unknown

Appearance

Solid powder

Synonyms

VTP-766;  VTP 766;  VTP766.; Unknown

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Profile :

  • In vitro activity :
    • LXRβ IC50 = 3 nM; LXRα IC50 = 81 nM (selectivity ratio β/α ≈ 27) .
    • Cellular efficacy in THP1 macrophages: EC50 = 4.5 nM .
  • In vivo performance: Dose-dependent efficacy in cynomolgus monkeys at 1–10 mg/kg . No significant increase in plasma triglycerides or SREBP1C expression at therapeutic doses .
  • Stability : Moderate metabolic stability (CYP2C9 IC50 ≈ 700 nM) .

VTP-766’s development aimed to address limitations of earlier LXR modulators. Below is a detailed comparison with its predecessor compound (initial LXRβ agonist) and MEDI 17, a structurally unrelated compound targeting a different pathway.

Table 1: Comparative Pharmacological Profiles
Parameter This compound Initial Compound* MEDI 17**
Target LXRβ agonist LXRβ agonist IRE-1/XBP-1 inhibitor
LXRβ IC50 (nM) 3 4 N/A
LXRα IC50 (nM) 81 43 N/A
Selectivity (β/α) ~27 ~10.75 N/A
EC50 in THP1 cells 4.5 nM Not reported N/A
In vivo efficacy 1–10 mg/kg (monkeys) Not reported Not reported
Triglyceride effect No upregulation Not reported N/A

*Initial compound: Early-stage LXRβ agonist from the same development lineage.
**MEDI 17: Inhibitor of endoplasmic reticulum (ER) stress-associated IRE-1/XBP-1 pathway, explored for inflammatory diseases .

Key Findings:

Enhanced Selectivity :
this compound exhibits 27-fold selectivity for LXRβ over LXRα, a significant improvement over its predecessor (~10.75-fold) . This reduces off-target activation of LXRα, which is linked to adverse lipid effects.

Therapeutic Advantages :
Unlike pan-LXR agonists (e.g., T0901317), this compound avoids upregulating SREBP1C, a transcription factor that drives hepatic triglyceride synthesis . This makes it safer for chronic use in metabolic disorders.

Contrast with MEDI 17 :
MEDI 17 targets the IRE-1/XBP-1 pathway, a mechanism distinct from LXR modulation. While both compounds aim to treat inflammatory conditions (e.g., atopic dermatitis), this compound’s LXRβ activation promotes cholesterol efflux and anti-inflammatory signaling, whereas MEDI 17 mitigates ER stress .

Stability and Metabolism :
this compound’s moderate CYP2C9 stability (~700 nM) suggests manageable drug-drug interaction risks compared to earlier compounds with uncharacterized metabolic profiles .

Limitations and Data Gaps:
  • Direct comparisons with clinical-stage LXR agonists (e.g., BMS-779788) are unavailable in the provided evidence.
  • Long-term toxicity data for this compound remain unpublished, though its therapeutic index appears favorable based on existing in vivo studies .

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